molecular formula C4H14Cl2N2 B1643125 Putrecine-1,4-14C dihydrochloride

Putrecine-1,4-14C dihydrochloride

Cat. No.: B1643125
M. Wt: 165.06 g/mol
InChI Key: XXWCODXIQWIHQN-IQPIGFAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Putrescine-1,4-14C dihydrochloride (CAS No. 69102-07-4) is a radiolabeled derivative of putrescine, a biogenic polyamine involved in cellular processes such as DNA stabilization, protein synthesis, and apoptosis regulation . The compound is specifically labeled with carbon-14 at the 1st and 4th carbon positions of its butylene chain, enabling precise tracking in metabolic and enzymatic studies. It is widely used in biochemical assays, including transglutaminase activity measurements , polyamine uptake studies , and plant alkaloid biosynthesis research . Its dihydrochloride salt form enhances solubility in aqueous solutions, typically stabilized in 0.01N HCl .

Properties

Molecular Formula

C4H14Cl2N2

Molecular Weight

165.06 g/mol

IUPAC Name

(1,4-14C2)butane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i3+2,4+2;;

InChI Key

XXWCODXIQWIHQN-IQPIGFAKSA-N

SMILES

C(CCN)CN.Cl.Cl

Isomeric SMILES

C(C[14CH2]N)[14CH2]N.Cl.Cl

Canonical SMILES

C(CCN)CN.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Isotopic Variants of Radiolabeled Putrescine Dihydrochloride

Compound Isotope Label Position Specific Activity Key Use Cases
Putrescine-1,4-14C diHCl ¹⁴C 1,4 3.7–4.4 GBq/mmol Transglutaminase assays
Putrescine-2,3-14C diHCl ¹⁴C 2,3 3.7–4.4 GBq/mmol Decarboxylation studies
Putrescine-2,3-³H(N) diHCl ³H 2,3 2.22–4.44 TBq/mmol Long-term uptake experiments

Comparison with Related Polyamine Derivatives

3.1 Spermidine Trihydrochloride
  • Structure: Contains an additional aminopropyl group compared to putrescine, forming a trihydrochloride salt .
  • Specific Activity : 111 mCi/mmol (lower than ¹⁴C-putrescine), limiting sensitivity in tracer studies .
  • Function : Involved in nucleic acid condensation; less effective than putrescine in transglutaminase-mediated protein crosslinking .
3.2 Spermine Tetrahydrochloride
  • Structure : A tetraamine with four hydrochloride groups .
  • Solubility : Higher hydrochloride content increases aqueous solubility but may require pH adjustments for stability .

Table 2: Polyamine Derivatives and Their Properties

Compound Hydrochloride Groups Molecular Weight Key Applications
Putrescine-1,4-14C diHCl 2 161.1 g/mol Metabolic tracing, enzyme assays
Spermidine TriHCl 3 254.6 g/mol Nucleic acid stabilization
Spermine TetrahydroHCl 4 348.2 g/mol Chromatin structure studies

Comparison with Non-Radiolabeled Putrescine Dihydrochloride

  • Cost and Handling: Non-radiolabeled putrescine diHCl is cheaper and avoids regulatory hurdles associated with radioactive materials.
  • Detection Limitations : Requires indirect detection methods (e.g., HPLC, mass spectrometry) instead of direct radiometric assays .

Supplier and Stability Considerations

  • Suppliers : Available from Sigma-Aldrich, Amersham Biosciences, and DuPont-New England Nuclear .
  • Stability : Radiolabeled forms are shipped in 0.01N HCl at –20°C to prevent degradation .

Key Research Findings

  • Uptake in T Cells : 0.2 µCi of Putrescine-1,4-14C diHCl showed linear uptake within 10 minutes in T cells, validated by perchloric acid/sucrose gradient centrifugation .
  • Plant Alkaloid Synthesis : Fed to Symphytum officinale, the compound yielded 0.37 nCi/mg alkaloids in roots vs. 1.3 nCi/mg in leaves, highlighting tissue-specific metabolism .
  • Transglutaminase Assays : 0.5 mCi/reaction in aqueous humor (AqH) studies confirmed enzyme activity in inflammatory models .

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